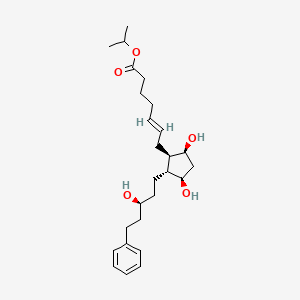

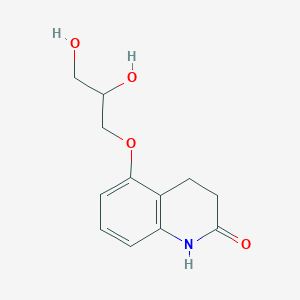

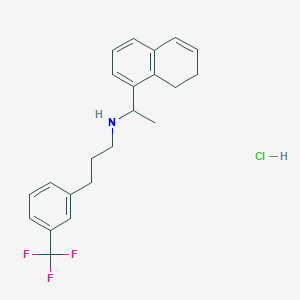

(R)-N,N-diisopropyl-3-(5-formyl-2-hydroxyphenyl)-3-phenylpropanamine

Overview

Description

“5-Formyl-2-hydroxyphenyl” is a part of various compounds and it’s often used in chemical synthesis . It’s a derivative of phenol, with a formyl group (-CHO) and a hydroxyl group (-OH) attached to the phenyl ring .

Molecular Structure Analysis

The molecular structure of “5-formyl-2-hydroxyphenyl” derivatives would include a phenyl ring, a formyl group, and a hydroxyl group . The exact structure would depend on the other components of the compound.Chemical Reactions Analysis

“5-Formyl-2-hydroxyphenyl” derivatives can participate in various chemical reactions, such as condensation reactions, due to the presence of the formyl and hydroxyl groups . The exact reactions would depend on the other components of the compound.Physical And Chemical Properties Analysis

“5-Formyl-2-hydroxyphenyl” derivatives have certain physical and chemical properties, such as a certain density, boiling point, and molecular weight . The exact properties would depend on the other components of the compound.Scientific Research Applications

Pharmacodynamics and Interactions

- Effect on Anticoagulant Actions and Pharmacokinetics of Warfarin: Tolterodine, a variant of (R)-N,N-diisopropyl-3-phenylpropanamine, was studied for its potential effects on the anticoagulant actions and pharmacokinetics of warfarin in healthy volunteers. This study found no discernible effect of tolterodine on the anticoagulant actions of warfarin, suggesting safe co-administration (Rahimy, Hallén, & Narang, 2002).

Effects on Urinary Bladder

- Pharmacological Effects on Human Isolated Urinary Bladder: Tolterodine showed inhibitory effects mediated by its antimuscarinic action on human detrusor smooth muscles, supporting its therapeutic use for overactive bladder with symptoms like frequency, urgency, and urge incontinence (Yono et al., 1999).

Tissue Distribution and Transfer

- Tissue Distribution and Transfer in Mice: A study on mice revealed that tolterodine and its metabolites rapidly distribute into tissues following oral administration. The central nervous system penetration was low, indicating a potentially lower risk of deleterious effects on cognitive function (Påhlman, Ád’rgy, & Nilvebrant, 2001).

Pharmacokinetics in Various Species

- Pharmacokinetics in Mouse, Rat, and Dog: This study on tolterodine's pharmacokinetics in mouse, rat, and dog demonstrated similar pharmacokinetics in the mouse and dog, correlating with that in humans. The rat, despite having a different metabolic profile, fit into the allometric relationship, enabling prediction of total clearance of tolterodine in humans (Påhlman, Kankaanranta, & Palmér, 2001).

Synthesis and Potential Ligands

- Synthesis of Tolterodine and Iodinated Derivatives: A new synthesis of racemic tolterodine was developed, involving selective nosylation on 1-phenylpropane-1,3-diol. Iodinated derivatives of tomoxetine, similar in structure, showed high affinity for serotonin uptake sites, suggesting potential for pharmacological studies of monoamine uptake sites (De Castro & Rhee, 2008; Chumpradit et al., 1992).

Imaging and Radioactive Ligands

- Potential PET Imaging Agent for Norepinephrine Transporter: (R)-N-methyl-3-(2-iodophenoxy)-3-phenylpropanamine (MIPP) was evaluated as a radiopharmaceutical for investigating brain norepinephrine transporters (NET) by single photon emission computed tomography (SPECT), suggesting its potential as a radiotracer for imaging brain NET (Kiyono et al., 2004).

In Vitro Assessment

- In Vitro Assessment of Tolterodine Tartrate Tablets: A high-performance liquid chromatographic method was developed for the determination of tolterodine tartrate, contributing to quality control in pharmaceutical preparations (Danafar, 2016).

Safety And Hazards

properties

IUPAC Name |

3-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29NO2/c1-16(2)23(17(3)4)13-12-20(19-8-6-5-7-9-19)21-14-18(15-24)10-11-22(21)25/h5-11,14-17,20,25H,12-13H2,1-4H3/t20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHTHWYZNJZNTIT-HXUWFJFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)C=O)O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N(CC[C@H](C1=CC=CC=C1)C2=C(C=CC(=C2)C=O)O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-N,N-diisopropyl-3-(5-formyl-2-hydroxyphenyl)-3-phenylpropanamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(R)-1-Aminoethyl]-7,8-dihydronaphthalene](/img/structure/B601894.png)

![1-[(4-Chlorophenyl)phenylmethyl]-4-(phenylsulfonyl)piperazine](/img/structure/B601913.png)

![N-Benzyl-2-[2-[(2-hydroxyethyl)amino]ethoxy]acetamide](/img/structure/B601914.png)